3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine
CAS No.: 133099-09-9
Cat. No.: VC21348257
Molecular Formula: C25H24N2O2S
Molecular Weight: 416.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 133099-09-9 |
---|---|
Molecular Formula | C25H24N2O2S |
Molecular Weight | 416.5 g/mol |
IUPAC Name | 2-[(3S)-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-2,2-diphenylacetonitrile |
Standard InChI | InChI=1S/C25H24N2O2S/c1-20-12-14-24(15-13-20)30(28,29)27-17-16-23(18-27)25(19-26,21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,23H,16-18H2,1H3/t23-/m1/s1 |
Standard InChI Key | XPQZNOFTICUMIN-HSZRJFAPSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H](C2)C(C#N)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C(C#N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C(C#N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Appearance | Light Gray to Off-White Crystalline Powder |
Structural Characteristics and Nomenclature
3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine is a chiral compound featuring several distinctive structural elements that contribute to its chemical behavior and applications. The molecule contains a five-membered pyrrolidine ring with a nitrogen atom, which is substituted with a tosyl group (p-toluenesulfonyl) that enhances its reactivity and solubility in various organic solvents . The compound's chirality stems from the stereocenter at the 3-position of the pyrrolidine ring, specifically in the (S)-configuration, which is critical for its application in pharmaceutical synthesis .
The cyano group attached to the diphenylmethyl moiety contributes significantly to the compound's electronic properties, making it particularly valuable as an intermediate in pharmaceutical synthesis . The presence of two phenyl rings creates steric bulk that influences the compound's three-dimensional structure and reactivity in chemical reactions. This combination of functional groups results in a molecule with well-defined spatial arrangement that is essential for its biological activity in downstream applications .
The compound is known by multiple synonyms in scientific literature, reflecting its complex structure and various naming conventions:
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(3S)-1-[(4-Methylphenyl)sulfonyl]-α,α-diphenyl-3-pyrrolidineacetonitrile
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(S)-2,2-Diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile
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(S)-2,2-Diphenyl-2-(1-tosyl-3-pyrrolidinyl)acetonitrile
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2,2-Diphenyl-2-((3S)-1-tosyl-3-pyrrolidinyl)acetonitrile
Physical and Chemical Properties
3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine possesses distinct physical and chemical characteristics that determine its behavior in laboratory and industrial applications. The compound appears as a light gray to white crystalline powder at standard conditions, maintaining a solid state at room temperature . Its molecular structure contributes to its relatively high melting and boiling points, indicating strong intermolecular forces likely arising from the π-π stacking interactions between the aromatic rings.
The compound exhibits good solubility in chlorinated organic solvents such as chloroform and dichloromethane, which facilitates its use in organic synthesis . This solubility profile is consistent with its structure, which combines both polar functional groups and hydrophobic aromatic rings. The extremely low vapor pressure at room temperature indicates minimal volatility, an important consideration for handling and storage.
The comprehensive physical and chemical properties of 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine are presented in the following table:
Property | Value |
---|---|
Molecular Formula | C₂₅H₂₄N₂O₂S |
Molar Mass | 416.54 g/mol |
Appearance | Solid |
Color | White to light gray crystalline powder |
Density | 1.241 g/cm³ |
Melting Point | 184-186°C |
Boiling Point | 582.8°C at 760 mmHg |
Flash Point | 306.3°C |
Solubility | Chloroform, Dichloromethane |
Vapor Pressure | 1.43×10⁻¹³ mmHg at 25°C |
Refractive Index | 1.628 |
Storage Condition | 2-8°C |
The chemical identifiers for the compound provide standardized methods for its unambiguous identification in chemical databases and literature:
Identifier | Value |
---|---|
CAS Number | 133099-09-9 |
EINECS | 603-706-2 |
InChI | InChI=1S/C25H24N2O2S/c1-20-12-14-24(15-13-20)30(28,29)27-17-16-23(18-27)25(19-26,21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,23H,16-18H2,1H3/t23-/m1/s1 |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C(C#N)(C3=CC=CC=C3)C4=CC=CC=C4 |
These properties collectively determine the compound's behavior in various chemical processes and guide appropriate handling procedures for research and industrial applications .
Pharmaceutical Relevance
The pharmaceutical importance of 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine is primarily associated with its role as a key intermediate in the synthesis of Darifenacin Hydrobromide. Darifenacin is an antimuscarinic drug that acts as a selective M3 receptor antagonist, making it particularly effective for treating overactive bladder symptoms while potentially reducing certain side effects associated with less selective antimuscarinics.
The stereochemical configuration of 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine is critical to the proper functioning of Darifenacin. The (S)-configuration at the pyrrolidine's 3-position contributes to the spatial arrangement necessary for selective binding to the M3 muscarinic receptor. This selectivity is essential for achieving therapeutic efficacy while minimizing unwanted effects that might result from interactions with other muscarinic receptor subtypes.
In the broader context of medicinal chemistry, compounds like 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine represent important chiral building blocks that enable the development of stereochemically pure drugs. This purity is increasingly recognized as critical in pharmaceutical development, as different stereoisomers can exhibit dramatically different biological activities, potencies, and safety profiles. The pharmaceutical industry's emphasis on stereoselective synthesis reflects the growing understanding of how three-dimensional structure influences drug-target interactions.
The development of efficient and scalable routes to 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine has likely been driven by the demand for Darifenacin and potentially other related muscarinic receptor antagonists. Optimizing these synthetic pathways represents an important area of ongoing research in pharmaceutical chemistry, with implications for both the cost and accessibility of these medications.
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